(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
Overview
Description
The compound of interest, (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, is a boronic acid derivative with a benzimidazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related boronic acids and benzimidazole derivatives that can be extrapolated to understand the compound .
Synthesis Analysis
Boronic acids are typically synthesized through reactions involving organoboron compounds. For instance, the synthesis of 2,4,5-triaryl-1H-imidazoles catalyzed by boric acid in aqueous media under ultrasound irradiation is an example of how boronic acids can be used to facilitate the formation of imidazole derivatives . Although the specific synthesis of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is not detailed, similar methods could potentially be applied, using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of boron complexes can be elucidated through methods such as X-ray structural analysis. For example, the variation of para substituents on tetraaryl-substituted imidazole-boron difluoride complexes has been studied, revealing that the phenyl rings around the central imidazole are significantly twisted . This information suggests that the molecular structure of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid could also exhibit a degree of torsion, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including catalysis. The ortho-substituent on phenylboronic acids has been shown to play a crucial role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines . This indicates that the substituents on the phenyl rings of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid could influence its reactivity in similar catalytic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be characterized using spectroscopic techniques. Fluorescent boron complexes derived from imidazole derivatives have been studied for their photophysical properties, including quantum yield and Stokes' shift . These properties are influenced by the molecular structure and the nature of the substituents. Therefore, it is reasonable to infer that (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid may also exhibit unique photophysical properties that could be explored for applications such as sensing or imaging.
Scientific Research Applications
Fluorescence and Photophysical Properties
One study focuses on the synthesis and characterization of fluorescent boron complexes, where derivatives similar to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid were prepared. These compounds showed moderate quantum yields and large Stokes' shifts, indicating potential applications in fluorescence-based technologies (Mukundam et al., 2017).
Relay Fluorescence Probes
Another study synthesized a boronic acid derivative for use as a "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions. This compound exhibited high selectivity and sensitivity, making it suitable for bioimaging and detecting ions in living cells (Selvaraj et al., 2019).
Antimicrobial Activity
A novel series of compounds structurally related to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid demonstrated antimicrobial activity against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Kunduru et al., 2014).
Biological Activity and Potential in Pharmaceuticals
A study on a boronic ester compound derived from phenyl boronic acid and quercetin revealed significant antioxidant, antibacterial, anticancer, and enzyme inhibition activities. This suggests the potential of similar compounds, including (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, in pharmaceutical and cosmetic industries (Temel et al., 2022).
Drug Delivery Systems
A study employed a polymeric carrier to encapsulate boronic acid-containing drugs, enhancing pharmacokinetics and reducing off-target effects. This research indicates the potential of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid in drug delivery systems, especially for drugs with rapid excretion rates (Kim et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(2-phenylbenzimidazol-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAUYBPVRIYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631122 | |
Record name | [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid | |
CAS RN |
867044-33-5 | |
Record name | [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Phenyl-1H-benzimidazol-1-yl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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